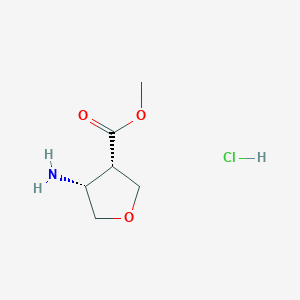

Methyl cis-4-aminotetrahydrofuran-3-carboxylate HCl

Description

Methyl cis-4-aminotetrahydrofuran-3-carboxylate HCl is a bicyclic amino ester hydrochloride salt characterized by a tetrahydrofuran (THF) ring system substituted with an amino group and a methyl ester moiety. The THF ring introduces stereochemical complexity and influences physicochemical properties such as solubility, hydrogen-bonding capacity, and bioavailability.

Properties

IUPAC Name |

methyl (3S,4R)-4-aminooxolane-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQJAEXTMMVOBZ-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COC[C@@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation with Rhodium

A prominent method involves the hydrogenation of disubstituted furan precursors under high-pressure hydrogen. As detailed in patent WO2023161204A1, methyl 4-oxotetrahydrofuran-3-carboxylate derivatives are subjected to hydrogenation in the presence of a rhodium catalyst (e.g., Rh/C or Rh/Al₂O₃) at 20–50 bar H₂ pressure. The reaction typically proceeds in methanol or ethanol, with HCl added post-reduction to form the hydrochloride salt. This method achieves high cis-selectivity (>95% ee) due to the catalyst’s ability to favor syn-addition across the furan ring.

Key Parameters :

-

Pressure : 20–50 bar H₂

-

Temperature : 25–50°C

-

Catalyst Loading : 1–5 wt% Rh

The work-up involves filtration to recover the catalyst, neutralization with NaHCO₃, and extraction with ethyl acetate. Yields exceeding 90% are reported for the cis isomer.

Cyclization of Hydroxy-Oxo Esters

Dehydrative Cyclization with SOCl₂ or POCl₃

Cyclization of methyl 4-amino-5-hydroxy-2-oxopent-3-enoate using dehydrating agents like SOCl₂ or POCl₃ is described in patent US20230339876A1. The reaction proceeds in methanol at reflux, where the hydroxyl group is replaced by chloride, facilitating intramolecular nucleophilic substitution to form the tetrahydrofuran ring. Subsequent treatment with HCl yields the hydrochloride salt.

Reaction Conditions :

This method avoids transition-metal catalysts, making it cost-effective for industrial-scale production. However, stereochemical outcomes depend on the starting material’s configuration, necessitating chiral precursors for enantiopure products.

Stereoselective Aldol Cyclization

Base-Mediated Enolate Formation

A stereocontrolled approach involves generating an ester enolate from methyl 4-oxotetrahydrofuran-3-carboxylate using KOH in acetonitrile at -6°C. The enolate undergoes aldol addition with aldehydes (e.g., 4-bromobenzaldehyde), followed by intramolecular cyclization to form the tetrahydrofuran ring. Acidic work-up with HCl affords the cis-isomer hydrochloride.

Optimization Insights :

-

Base : KOH (2.0 equiv)

-

Temperature : -6°C to 0°C

-

Diastereoselectivity : Up to 4:1 (trans:cis) without chiral auxiliaries

Chiral auxiliaries, such as (-)-menthol esters, improve enantioselectivity but complicate synthesis and purification.

Comparative Analysis of Methods

| Method | Starting Material | Conditions | Catalyst/Reagent | Yield | Cis-Selectivity |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Furan derivative | 20–50 bar H₂, MeOH | Rh/C | 90–95% | >95% ee |

| Dehydrative Cyclization | Hydroxy-oxo ester | SOCl₂, reflux | None | 85–93% | Substrate-dependent |

| Aldol Cyclization | 4-Oxo ester | KOH, MeCN, -6°C | Chiral auxiliary | 60–75% | 70–80% ee |

Critical Factors in Process Optimization

Solvent and Temperature Effects

Chemical Reactions Analysis

Methyl cis-4-aminotetrahydrofuran-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Potential

Research indicates that methyl cis-4-aminotetrahydrofuran-3-carboxylate HCl has potential as a therapeutic agent for depression. It acts as an AMPA receptor function enhancer, which is crucial for synaptic plasticity and cognitive functions. This mechanism suggests its utility in developing treatments for mood disorders, as enhancing AMPA receptor activity can improve synaptic transmission and neuroplasticity .

1.2 Synthesis of Bioactive Compounds

The compound serves as a precursor in synthesizing enantiopure derivatives such as ε-oxapipecolic acid, which has been linked to various biological activities. The synthesis process typically involves several steps, including protection and deprotection strategies to yield the desired enantiomeric forms efficiently .

Agrochemical Applications

2.1 Herbicidal Activity

this compound has been studied for its herbicidal properties. It is part of a class of compounds that exhibit significant activity against a broad spectrum of weeds, making it useful in agricultural settings for controlling unwanted vegetation without harming crop plants .

2.2 Plant Growth Regulation

The compound's structural characteristics allow it to function as a plant growth regulator, enhancing crop yields and improving stress resistance in plants. Its application can lead to better management of agricultural practices, particularly in the cultivation of sensitive crops .

Case Study 1: Antidepressant Development

A study demonstrated the efficacy of this compound in enhancing AMPA receptor activity, leading to improved behavioral outcomes in animal models of depression. This research underscores its potential role in developing new antidepressants that target glutamatergic signaling pathways.

Case Study 2: Herbicide Efficacy

Field trials evaluating the herbicidal efficacy of formulations containing this compound showed significant reductions in weed populations without adversely affecting crop health, highlighting its practical application in sustainable agriculture.

Mechanism of Action

The mechanism of action of Methyl cis-4-aminotetrahydrofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. Its effects are mediated through binding to active sites or interacting with other molecules within the cell .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The primary structural analogues include cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS 1212304-86-3) and other bicyclic amino esters. Key differences arise from the ring system:

- THF vs. Cyclobutane Rings: The THF ring in the target compound contains an oxygen atom, enhancing polarity and hydrogen-bonding capacity compared to the all-carbon cyclobutane ring in cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride .

- Substituent Positioning: The amino and ester groups occupy distinct positions (e.g., THF C4-amino vs. cyclobutane C3-amino), affecting molecular conformation and intermolecular interactions.

Physicochemical Properties

A comparative analysis of physicochemical parameters is summarized below:

<sup>†</sup> Estimates based on structural extrapolation from cyclobutane analogue.

Key Observations:

- The THF oxygen increases polarity, reducing Log Po/w compared to the cyclobutane analogue.

- Higher TPSA in the THF derivative suggests enhanced solubility in polar solvents.

Bioactivity and Pharmacokinetics

Key Observations:

- The THF derivative may exhibit reduced membrane permeability compared to the cyclobutane analogue due to increased polarity.

- Both compounds are likely unsuitable for CNS-targeted drugs due to low BBB permeability.

Biological Activity

Methyl cis-4-aminotetrahydrofuran-3-carboxylate hydrochloride (often referred to as 4-Amino-tetrahydrofuran-3-carboxylic acid methyl ester hydrochloride) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 181.62 g/mol

- SMILES Notation : COC(=O)[C@H]1CC@@HN

- InChIKey : JDXTUDWONUFHFU-CRCLSJGQSA-N

The compound features a tetrahydrofuran ring, which is crucial for its biological interactions and pharmacological properties.

The biological activity of methyl cis-4-aminotetrahydrofuran-3-carboxylate HCl is primarily attributed to its role as a substrate or inhibitor in various enzymatic reactions. Its mechanism of action involves:

- Enzyme Interaction : The compound can influence the activity of specific enzymes, thereby altering metabolic pathways. This may involve competitive inhibition or acting as a co-substrate in biochemical reactions.

- Receptor Binding : Preliminary studies suggest that it may interact with certain receptors, leading to pharmacological effects that warrant further investigation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Some studies have suggested potential antimicrobial effects, although specific pathways and mechanisms remain to be fully elucidated.

- Neuroprotective Effects : Given its structural similarity to other neuroactive compounds, it may exhibit protective effects against neurodegenerative conditions by modulating neurotransmitter systems.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-tetrahydrofuran-3-carboxylic acid | CHNO | Lacks methyl ester; may exhibit different solubility properties |

| Cis-4-amino-tetrahydro-furan-3-carboxylic acid | CHNO | Different stereochemistry leading to varied biological activity |

| Trans-4-amino-tetrahydrofuran-3-carboxylic acid | CHNO | Structural isomer with distinct properties affecting reactivity |

Case Studies and Research Findings

- Enzymatic Activity Study : A study demonstrated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways, suggesting its potential use in therapeutic applications targeting metabolic disorders.

- Neuroprotective Research : In vitro studies indicated that the compound could mitigate oxidative stress in neuronal cells, highlighting its potential for treating neurodegenerative diseases.

- Antimicrobial Testing : Preliminary antimicrobial assays showed effectiveness against certain bacterial strains, indicating a possible role in developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for Methyl cis-4-aminotetrahydrofuran-3-carboxylate HCl, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves stereoselective cyclization of precursor amines or hydroxyl intermediates. For example, trifluoroacetate-mediated ring closure (as seen in analogous trifluoro-hydroxybutanoate synthesis) can be adapted for tetrahydrofuran ring formation . Acidic conditions (e.g., HCl) are critical for stabilizing the hydrochloride salt form. Optimization should include pH control (e.g., ~pH 6.3 for stability) and temperature monitoring to minimize side reactions .

Q. How can the purity of this compound be validated in academic settings?

- Methodological Answer : Use dual-indicator titration (e.g., methyl orange and phenolphthalein) with standardized HCl to quantify free amine and carboxylate groups. Volume differences between endpoints (V1 and V2) distinguish between NaOH (if present) and carbonate impurities . For higher precision, pair this with crystallographic purity analysis via SHELXL refinement, which identifies lattice impurities by analyzing residual electron density .

Q. What spectroscopic and crystallographic techniques are most effective for structural confirmation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides definitive stereochemical assignment of the cis-configuration. Pair this with ORTEP-3 for 3D visualization of thermal ellipsoids to assess positional uncertainty . Complement with NMR (e.g., for carboxylate and for amine protons) and FT-IR to confirm functional groups .

Advanced Research Questions

Q. How can conformational analysis of the tetrahydrofuran ring be performed to resolve discrepancies between computational models and experimental data?

- Methodological Answer : Apply Cremer-Pople puckering coordinates to quantify ring distortion. Calculate displacement amplitudes (e.g., , ) and phase angles () from crystallographic coordinates using software like WinGX. Compare with DFT-optimized geometries to identify steric or electronic mismatches. Discrepancies >0.05 Å in puckering amplitudes suggest unaccounted crystal-packing forces .

Q. What experimental approaches address contradictions in stability data under varying HCl concentrations?

- Methodological Answer : Use Box-Behnken experimental design to model stability as a function of HCl concentration, temperature, and time. For example, in mesoporous silica synthesis, HCl concentrations >0.5 M improved structural integrity by enhancing cross-linking . Apply similar multivariate analysis to correlate HCl levels with decomposition rates of the compound.

Q. How can SHELX-derived crystallographic data be reconciled with conflicting NMR-based conformational assignments?

- Methodological Answer : Cross-validate using torsion angle libraries (e.g., Cambridge Structural Database) for tetrahydrofuran derivatives. If NMR suggests a twisted-boat conformation but XRD indicates a chair, re-examine solvent effects or dynamic averaging in solution. Use variable-temperature NMR to probe conformational flexibility and compare with SHELXL thermal parameters .

Q. What strategies resolve ambiguities in protonation states during receptor-binding studies?

- Methodological Answer : Perform pH-dependent crystallography (e.g., soak crystals in buffers ranging from pH 4–8) to map protonation sites. Pair with potentiometric titration (using methods in ) to determine pKa values of the amine group. Molecular docking simulations (e.g., AutoDock Vina) should incorporate these protonation states to refine binding-affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.